Hexylphosphonic dichloride
Overview
Description
Hexylphosphonic dichloride is an organophosphorus compound with the molecular formula C6H13Cl2OP and a molecular weight of 203.05 g/mol . It is a liquid at room temperature with a boiling point of 114-121°C at 16 mmHg and a density of 1.185 g/mL at 25°C . This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of phosphonic acids and esters .
Preparation Methods
Hexylphosphonic dichloride can be synthesized through the reaction of hexanol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine . The reaction typically proceeds as follows:
C6H13OH+PCl3→C6H13P(O)Cl2+HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Chemical Reactions Analysis
Hexylphosphonic dichloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hexylphosphonic acid.
C6H13P(O)Cl2+H2O→C6H13P(O)(OH)2+2HCl
Substitution: Reacts with alcohols to form phosphonate esters.
C6H13P(O)Cl2+ROH→C6H13P(O)(OR)Cl+HCl
Common reagents used in these reactions include water, alcohols, and bases .
Scientific Research Applications
Hexylphosphonic dichloride is used in various scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Hexylphosphonic dichloride can be compared with other phosphonic dichlorides, such as:
Methylphosphonic dichloride: Similar in reactivity but with a shorter alkyl chain.
Phenylphosphonic dichloride: Contains a phenyl group, leading to different reactivity and applications.
Diphenylphosphinic chloride: Contains two phenyl groups, making it more sterically hindered and less reactive.
This compound is unique due to its hexyl group, which provides a balance between reactivity and steric hindrance, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1-dichlorophosphorylhexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl2OP/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXBQDURAKBNAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCP(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370141 | |
Record name | Hexylphosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928-64-3 | |
Record name | Hexylphosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexylphosphonic dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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